
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE
Overview
Description
2-Bromoethyl 2,2-dimethylpropanoate is a halogenated ester characterized by a bulky 2,2-dimethylpropanoate (pivaloate) group and a bromoethyl substituent. The compound is structurally significant due to the combination of a sterically hindered ester and a bromine atom, which serves as a reactive leaving group. This configuration makes it valuable in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine’s superior leaving-group ability (compared to chlorine) enhances reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE can be synthesized through the esterification of pivalic acid with 2-bromoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar esterification methods but with optimized conditions for large-scale production. This may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield pivalic acid and 2-bromoethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Hydrolysis: The major products are pivalic acid and 2-bromoethanol.
Scientific Research Applications
Chemistry
2-BROMOETHYL 2,2-DIMETHYLPROPANOATE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules through esterification, enabling the study of biochemical pathways and interactions.
Medicine
The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of polymers and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-BROMOETHYL 2,2-DIMETHYLPROPANOATE involves its reactivity towards nucleophiles and bases. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom from the adjacent carbon.
Comparison with Similar Compounds
3-Chloro-2-Hydroxy-1-Propyl 2,2-Dimethylpropanoate
A closely related compound, 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate (referred to in and ), shares the pivaloate ester group but differs in its halogenated substituent and additional hydroxyl group. Key distinctions include:
- Synthetic Conditions: The chloro-hydroxy derivative was synthesized via hydrolysis of 2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate using sodium carbonate in 1,4-dioxane at 115°C for 48 hours, yielding 62% after distillation . In contrast, 2-bromoethyl 2,2-dimethylpropanoate would likely require milder conditions due to bromine’s higher reactivity.
- Reactivity: The bromine atom in this compound is a better leaving group than chlorine, making it more reactive in SN2 reactions.
- Applications : The chloro-hydroxy compound is utilized as a dissymmetric chlorohydrin precursor, whereas the bromoethyl variant may find use in polymer chemistry or as an alkylating agent.
Other Halogenated Pivaloate Esters
- Thermal Stability : Bulkier esters (e.g., pivaloates) generally exhibit higher thermal stability due to steric protection of the ester carbonyl.
- Boiling Points : The chloro-hydroxy compound has a reported boiling point of 70°C at 40 Pa , whereas brominated analogs likely have higher boiling points due to bromine’s greater molecular weight.
Data Tables
Table 1. Comparative Properties of Halogenated 2,2-Dimethylpropanoate Esters
Table 2. Reaction Conditions Comparison
Research Findings
- The pivaloate ester group consistently enhances steric protection, improving stability across analogs .
- Bromine’s superior leaving-group ability suggests that this compound would outperform chloro analogs in alkylation reactions, though this remains speculative without direct experimental data.
- The multigram synthesis of the chloro-hydroxy compound demonstrates scalability for pivaloate esters, but brominated variants may require optimization due to bromine’s volatility and cost .
Properties
Molecular Formula |
C7H13BrO2 |
---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-bromoethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,3)6(9)10-5-4-8/h4-5H2,1-3H3 |
InChI Key |
MXJCRIAXILAHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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